molecular formula C12H6I2N2O2S B6577884 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one CAS No. 325799-72-2

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one

Cat. No.: B6577884
CAS No.: 325799-72-2
M. Wt: 496.06 g/mol
InChI Key: FIRATEXLUWEHQV-UHFFFAOYSA-N
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Description

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is a complex organic compound that features a thiazole ring and a chromenone structure with two iodine atoms

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .

Biochemical Pathways

Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.

Pharmacokinetics

Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate halogenated intermediates. The chromenone structure is then introduced through a series of condensation reactions, often involving aldehydes or ketones. The iodination step is crucial and is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective diiodination at the 6 and 8 positions of the chromenone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one is unique due to the combination of its thiazole and chromenone structures with diiodination. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRATEXLUWEHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6I2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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